1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a unique structure combining a cyclopenta[d]pyrimidine ring with a pyrrolidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes with 1-(cyclopent-1-en-1-yl)pyrrolidine and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and solvents like ethanol (EtOH) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common reagents suggest that scaling up the synthesis would involve optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: Alkylation reactions using alkylating agents such as 1,2-dibromoethane or benzyl chloride.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Substitution: Alkylating agents like 1,2-dibromoethane and benzyl chloride in the presence of a base such as Et3N.
Major Products
Scientific Research Applications
1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as inhibitors for protein kinases, which are crucial in cancer research.
Materials Science: Application as corrosion inhibitors for carbon steel in acidic environments.
Biological Activity: Exhibits a wide spectrum of biological activities, including hypoglycemic and calcium channel antagonist properties.
Mechanism of Action
The mechanism of action for 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as protein kinases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Pyrrolopyrazine derivatives: These compounds are synthesized through similar multicomponent reactions and have applications in medicinal chemistry.
Uniqueness
1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of a cyclopenta[d]pyrimidine ring with a pyrrolidine carboxylic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15N3O2/c16-12(17)8-4-5-15(6-8)11-9-2-1-3-10(9)13-7-14-11/h7-8H,1-6H2,(H,16,17) |
InChI Key |
UHZARPYQKAXCOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCC(C3)C(=O)O |
Origin of Product |
United States |
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